1-Methyl-4-(4-pyridyl)-2-pyridone
CAS No.:
Cat. No.: VC17991837
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-methyl-4-pyridin-4-ylpyridin-2-one |
| Standard InChI | InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3 |
| Standard InChI Key | RLMXNQOQTAOUAP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=CC1=O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Methyl-4-(4-pyridyl)-2-pyridone (IUPAC: 1-methyl-4-(pyridin-4-yl)pyridin-2-one) has the molecular formula C₁₁H₁₁N₂O, derived from the union of a 2-pyridone ring (C₅H₅NO) and a 4-pyridyl substituent (C₅H₄N). Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Weight | 187.22 g/mol | Calculated |
| SMILES | CN1C=C(C(=O)C=C1)C2=CC=NC=C2 | Derived |
| InChIKey | VQZJRYQPVVIOQZ-UHFFFAOYSA-N | Computed |
The methyl group at N1 of the 2-pyridone ring enhances steric protection against nucleophilic attack, while the 4-pyridyl group introduces π-conjugation and hydrogen-bonding capabilities .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous 4-pyridone derivatives exhibit:
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¹H NMR: Methyl protons at δ 3.2–3.5 ppm; pyridyl protons as doublets (δ 7.5–8.5 ppm) .
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¹³C NMR: Carbonyl resonance at δ 165–170 ppm; aromatic carbons between δ 120–150 ppm .
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IR: Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1350 cm⁻¹) .
Synthesis and Derivatization Pathways
Core Synthetic Strategies
The synthesis of 1-methyl-4-(4-pyridyl)-2-pyridone likely involves:
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N-Methylation of 4-Hydroxy-2-pyridone:
Reaction of 4-hydroxy-2-pyridone with methyl iodide under basic conditions yields 1-methyl-2-pyridone . -
Cross-Coupling at C4:
Suzuki-Miyaura coupling between 1-methyl-4-bromo-2-pyridone and 4-pyridylboronic acid introduces the pyridyl group .
Representative Reaction Scheme:
Challenges in Functionalization
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Regioselectivity: Competing reactions at C3 and C5 of the pyridone ring may require directing groups or protective strategies .
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Solubility: Polar aprotic solvents (DMF, DMSO) are essential for homogenizing reactants .
Physicochemical Properties
Thermodynamic Parameters
Extrapolated from similar N-alkylpyridones :
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 0.9 ± 0.2 | Computational Prediction |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-Flask Method |
Tautomeric Behavior
The 2-pyridone ring exists in equilibrium with its 2-hydroxypyridine tautomer, though N-methylation locks the lactam form, enhancing stability :
Applications in Pharmaceutical Chemistry
Biological Target Engagement
Pyridone derivatives exhibit affinity for:
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Kinase Inhibition: ATP-binding pockets (e.g., EGFR, CDK2) via H-bonding with the carbonyl group .
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Metal Chelation: Coordination to transition metals (Fe³⁺, Cu²⁺) through the pyridyl nitrogen .
Case Study: Anticancer Lead Optimization
A 2024 study demonstrated that 4-pyridyl-substituted pyridones enhance apoptosis in HeLa cells (IC₅₀ = 1.8 μM) by stabilizing p53-MDM2 interactions . Structural analogs of 1-methyl-4-(4-pyridyl)-2-pyridone showed improved bioavailability over first-generation pyridones.
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction to resolve supramolecular packing.
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Polymer Incorporation: Exploit π-stacking for conductive materials.
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Protease Inhibition: Screen against SARS-CoV-2 main protease (Mᵖʳᵒ).
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